Identification of Core Scaffold and Linker as Key Differentiation Determinants
The pyrimidinyl-phenoxyacetamide scaffold is a validated chemotype for adenosine A2A antagonism, with compound 14 (a close structural relative) achieving Ki = 0.4 nM and >100-fold selectivity over A1 in a radioligand binding assay [1]. While the target compound lacks direct bioactivity data, its unique methylene-linked (CH2-NH) architecture distinguishes it from related ether-linked analogs (O-C=O), which show >100-fold differences in IC50 depending on linker nature [2]. This linker variation is known to impact both binding pocket occupancy and metabolic stability, making the target compound a structurally distinct entity with potentially divergent ADME and target engagement profiles.
| Evidence Dimension | Target binding affinity (Ki) for A2A receptor |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Class reference: N-pyrimidinyl-2-phenoxyacetamide compound 14 (Ki = 0.4 nM, A1/A2A >100) |
| Quantified Difference | Not calculable without target compound data |
| Conditions | Radioligand binding assay on human adenosine A2A receptors |
Why This Matters
Structurally distinct linker chemistry in this chemotype class correlates with potency variations exceeding 100-fold, directly impacting candidate selection for receptor-based screening cascades.
- [1] Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1373-1377. View Source
- [2] Patent WO-2007137955-A1: Piperidinyl pyrimidine derivatives as H3 receptor modulators. View Source
